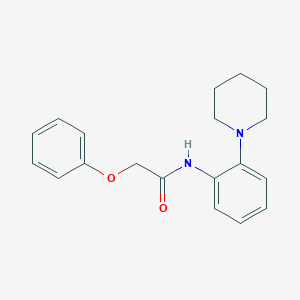![molecular formula C20H24N4O2 B244959 N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B244959.png)
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide, also known as EBT, is a chemical compound that has gained significant interest in scientific research due to its unique properties. EBT is a benzotriazole derivative that has been synthesized using various methods, and it has been found to have potential applications in different scientific fields.
作用機序
The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide in photodynamic therapy involves the generation of singlet oxygen, which can cause oxidative damage to cancer cells. In fluorescence imaging, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide can selectively bind to metal ions and biomolecules, leading to changes in its fluorescence properties. In corrosion inhibition, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide can adsorb onto the surface of mild steel, forming a protective layer that prevents the corrosion reaction.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to have low toxicity in vitro and in vivo studies. In addition, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to have good stability and solubility in different solvents. These properties make N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide a promising candidate for various biomedical applications.
実験室実験の利点と制限
The advantages of using N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide in lab experiments include its high yield and purity, its low toxicity, and its good stability and solubility. However, the limitations of using N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide in lab experiments include its high cost, the need for specialized equipment for its synthesis, and the lack of extensive studies on its long-term effects.
将来の方向性
For the research on N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide include the development of new synthesis methods, investigation of its long-term effects, and exploration of its potential applications in other scientific fields.
合成法
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been synthesized using various methods, including the reaction of 4-ethoxyaniline with methyl acetoacetate, followed by the reaction with sodium azide, and then the reaction with 2-bromo-1-methyl-2-oxoethylbenzene. Another method involves the reaction of 4-ethoxyaniline with methyl acetoacetate, followed by the reaction with sodium azide, and then the reaction with 2-bromo-1-methyl-2-nitrobenzene. These methods have been found to yield N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide with good yields and purity.
科学的研究の応用
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to have potential applications in different scientific fields, including photodynamic therapy, fluorescence imaging, and as a corrosion inhibitor. In photodynamic therapy, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been used as a photosensitizer to generate singlet oxygen, which can selectively kill cancer cells. In fluorescence imaging, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been used as a fluorescent probe to detect metal ions and biomolecules. In corrosion inhibition, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to be an effective inhibitor for the corrosion of mild steel in acidic environments.
特性
分子式 |
C20H24N4O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]pentanamide |
InChI |
InChI=1S/C20H24N4O2/c1-4-6-7-20(25)21-17-13-19-18(12-14(17)3)22-24(23-19)15-8-10-16(11-9-15)26-5-2/h8-13H,4-7H2,1-3H3,(H,21,25) |
InChIキー |
HKHZNHUVRUZCPQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OCC |
正規SMILES |
CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)